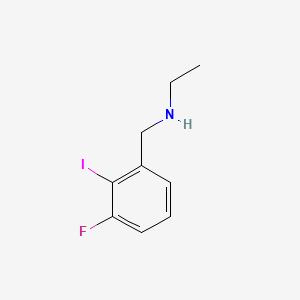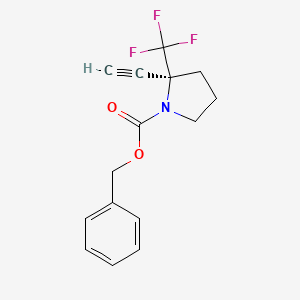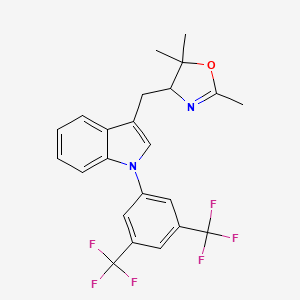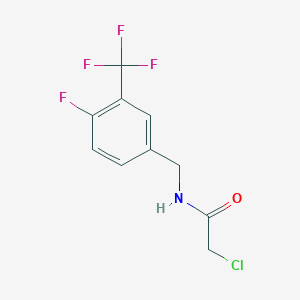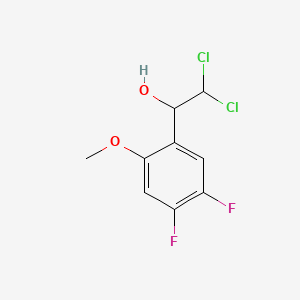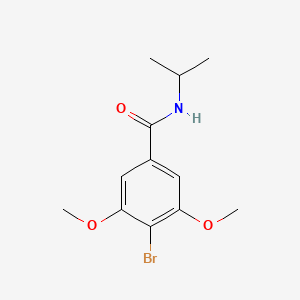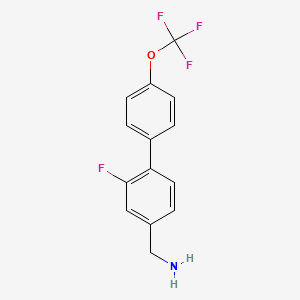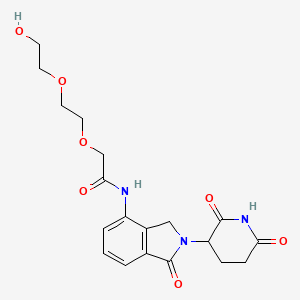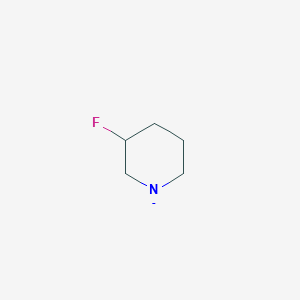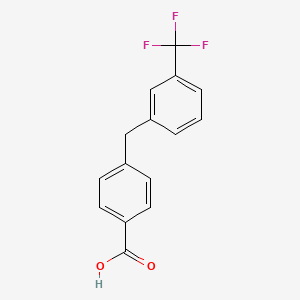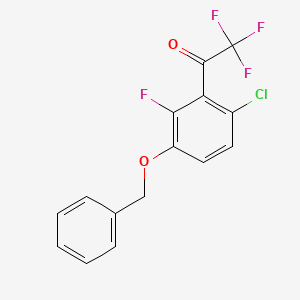
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. Its structure features a trifluoromethyl ketone moiety, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Chlorination and fluorination of the aromatic ring.
Trifluoromethylation: Introduction of the trifluoromethyl ketone group.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions often include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Hydrolysis: The trifluoromethyl ketone group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique chemical properties make it a candidate for developing advanced materials with specific functionalities.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone include:
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol: A reduced form with an alcohol group.
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroacetic acid: An oxidized form with a carboxylic acid group.
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoromethane: A derivative with a trifluoromethyl group instead of a ketone.
The uniqueness of this compound lies in its trifluoromethyl ketone moiety, which imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C15H9ClF4O2 |
|---|---|
Molecular Weight |
332.67 g/mol |
IUPAC Name |
1-(6-chloro-2-fluoro-3-phenylmethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H9ClF4O2/c16-10-6-7-11(22-8-9-4-2-1-3-5-9)13(17)12(10)14(21)15(18,19)20/h1-7H,8H2 |
InChI Key |
BQXOCAZJLXIFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


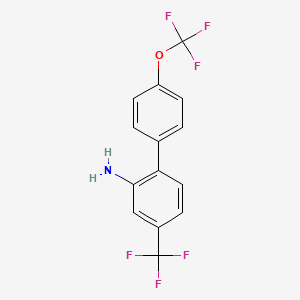
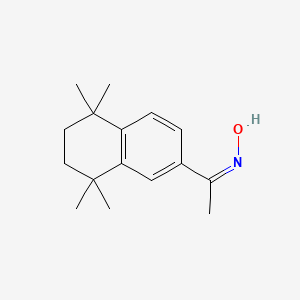

![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)
